molecular formula C4H4N2O3S B13749864 5-Pyrimidinesulfonic acid

5-Pyrimidinesulfonic acid

Cat. No.: B13749864
M. Wt: 160.15 g/mol
InChI Key: BPISOVWGCFROPO-UHFFFAOYSA-N
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Description

5-Pyrimidinesulfonic acid is a heterocyclic aromatic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of the sulfonic acid group enhances its reactivity and makes it a valuable compound in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinesulfonic acid typically involves the sulfonation of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and reaction time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfonamides.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfonamides

    Substitution: Halogenated pyrimidines

Scientific Research Applications

5-Pyrimidinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine-5-carboxylic acid
  • Pyrimidine-5-sulfonamide
  • Pyrimidine-5-sulfonate

Comparison

5-Pyrimidinesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts higher acidity and reactivity compared to its analogs. This makes it more versatile in various chemical reactions and applications. Its ability to form strong interactions with biological molecules also sets it apart from other similar compounds.

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

pyrimidine-5-sulfonic acid

InChI

InChI=1S/C4H4N2O3S/c7-10(8,9)4-1-5-3-6-2-4/h1-3H,(H,7,8,9)

InChI Key

BPISOVWGCFROPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)S(=O)(=O)O

Origin of Product

United States

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